5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
Description
Properties
IUPAC Name |
5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-6-3-5-1-2-10-8(5)11-7(6)4-12/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSYUIOGXLJFIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C=C21)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with kinase enzymes, which are crucial in regulating cellular activities such as cell division and metabolism. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways that are critical for cell growth and differentiation. Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular processes. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular behavior.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on cellular function.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. These interactions can affect metabolic flux and alter the levels of metabolites within cells. Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution pattern can influence its overall activity and effectiveness in biochemical reactions.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular compartments or organelles within the cell. This localization is essential for its interaction with specific biomolecules and its participation in cellular processes.
Biological Activity
5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is a nitrogen-containing heterocyclic compound with significant biological activity, particularly in the field of medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C8H5ClN2O
- Molecular Weight : 180.59 g/mol
- IUPAC Name : this compound
- CAS Number : 1260382-91-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Fibroblast Growth Factor Receptors (FGFRs) : Similar compounds have demonstrated potent inhibitory effects on FGFRs, which are critical in regulating cellular processes like proliferation and migration. This inhibition can lead to reduced tumor growth and induction of apoptosis in cancer cells .
- TNIK Inhibition : Recent studies have shown that derivatives of the pyrrolo[2,3-b]pyridine scaffold exhibit significant inhibition of TNIK (TRAF2 and NCK-interacting kinase), with some compounds achieving IC50 values below 1 nM. This suggests potential applications in modulating immune responses by inhibiting IL-2 secretion .
Biological Activity Overview
The compound has been tested for various biological activities, including:
- Anticancer Activity : It has shown efficacy in inhibiting the proliferation of breast cancer cells by targeting FGFR pathways .
- Antibacterial Properties : Pyrrole derivatives have been associated with antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with MIC values indicating potent effects .
Table 1: Summary of Biological Activities
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Anticancer | FGFRs | Inhibition of cell proliferation | |
| Immune Modulation | TNIK | Inhibition of IL-2 secretion | |
| Antibacterial | Various Bacteria | MIC values between 3.12 - 12.5 µg/mL |
Case Study: Anticancer Effects
In a laboratory setting, this compound was evaluated for its effects on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis, underscoring its potential as an anticancer agent targeting FGFR signaling pathways.
Dosage Effects and Stability
Research indicates that the effects of this compound vary significantly with dosage:
- Low Doses : Effective FGFR inhibition with minimal toxicity.
- High Doses : Increased risk of cytotoxicity while still maintaining some level of efficacy against tumor growth.
Additionally, studies on the compound's stability reveal that it remains effective under controlled laboratory conditions, allowing for prolonged observation of its biological effects .
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
The compound’s reactivity and physicochemical properties are highly dependent on the positions of substituents. Key analogs include:
Key Observations :
- For example, the C6 aldehyde in the target compound may exhibit higher electrophilicity due to proximity to the electron-withdrawing chlorine atom .
- Halogen Variation : The iodo analog (5-Chloro-6-iodo-4-carbaldehyde) has a higher molecular weight (306.49 g/mol) and may show distinct reactivity in cross-coupling reactions compared to the chloro-aldehyde derivative .
- Functional Group Replacement : Replacing the aldehyde with a ketone (e.g., 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one) reduces electrophilicity, favoring nucleophilic additions over condensations .
Functional Group Derivatives
These compounds are synthesized in ~60% yield, suggesting comparable reactivity to aldehyde-containing analogs but with enhanced stability under basic conditions .
Physicochemical and Commercial Considerations
- Purity : The target compound and its analogs are typically available at >95% purity, as seen in derivatives like 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (97% purity) .
- Commercial Availability : The discontinuation of this compound contrasts with the availability of its positional isomers (e.g., 4-Chloro-3-carbaldehyde), likely due to demand shifts in medicinal chemistry pipelines.
Q & A
Q. What protocols are recommended for handling air- or moisture-sensitive reactions involving this compound?
- Use Schlenk lines or gloveboxes for reactions requiring anhydrous conditions (e.g., Grignard additions to the aldehyde).
- Stabilize the aldehyde by storing under inert gas (N or Ar) at -20°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
